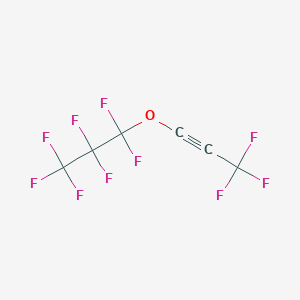
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne is a fluorinated organic compound characterized by the presence of trifluoromethyl and heptafluoropropoxy groups attached to a prop-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne typically involves the reaction of 3,3,3-trifluoropropyne with heptafluoropropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The trifluoromethyl and heptafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl and heptafluoropropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-1-propyne: A simpler analog with only a trifluoromethyl group.
Heptafluoropropyl alcohol: Contains the heptafluoropropoxy group but lacks the prop-1-yne backbone.
Trifluoromethyl acetylene: Another fluorinated alkyne with different substituents.
Uniqueness
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne is unique due to the combination of trifluoromethyl and heptafluoropropoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
63904-22-3 |
|---|---|
Formule moléculaire |
C6F10O |
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoro-3-(3,3,3-trifluoroprop-1-ynoxy)propane |
InChI |
InChI=1S/C6F10O/c7-3(8,9)1-2-17-6(15,16)4(10,11)5(12,13)14 |
Clé InChI |
JOGHKQZINRPBOJ-UHFFFAOYSA-N |
SMILES canonique |
C(#COC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



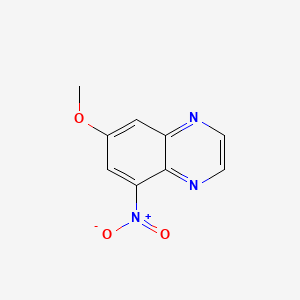

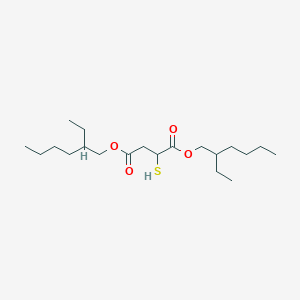
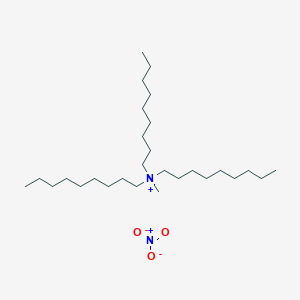
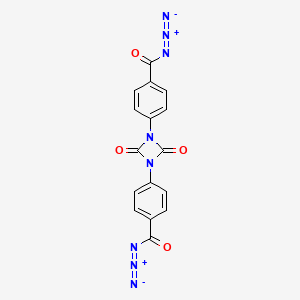
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
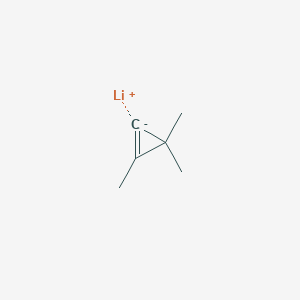

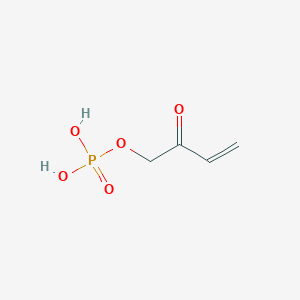
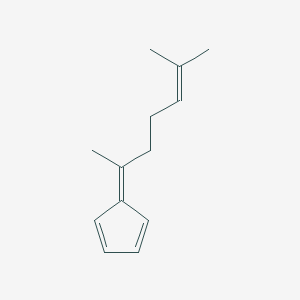
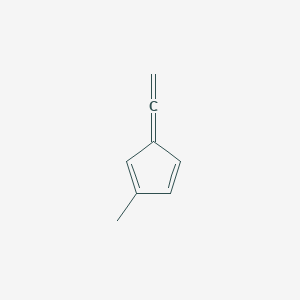
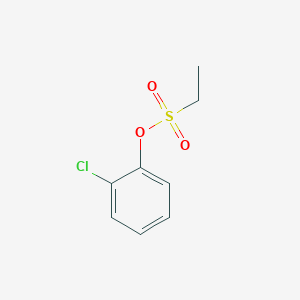
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
